2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2,5-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol, such as thioacetic acid, to form the thioether linkage.
Thiazole Ring Formation: The final step involves the reaction of the thioether derivative with a thiazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: This compound shares a similar thioether linkage and aromatic structure but differs in the heterocyclic rings present.
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): While structurally different, MTT is another tetrazole derivative used in cell viability assays.
Uniqueness
2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its combination of a tetrazole and thiazole ring, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9-3-4-10(2)11(7-9)20-14(17-18-19-20)23-8-12(21)16-13-15-5-6-22-13/h3-7H,8H2,1-2H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVQCFXQPIDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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